molecular formula C9H7NO7 B7880338 7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid CAS No. 1291486-06-0

7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B7880338
CAS No.: 1291486-06-0
M. Wt: 241.15 g/mol
InChI Key: BBBIPDJLOKCSMD-UHFFFAOYSA-N
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Description

7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid is a substituted benzodioxole derivative characterized by a methoxy group at position 7, a nitro group at position 6, and a carboxylic acid moiety at position 4. This compound belongs to a class of aromatic heterocycles with a 1,3-benzodioxole core, which is structurally related to natural products like safrole and myristicin.

Properties

IUPAC Name

7-methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO7/c1-15-8-6(10(13)14)4(9(11)12)2-5-7(8)17-3-16-5/h2H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBIPDJLOKCSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208464
Record name 1,3-Benzodioxole-5-carboxylic acid, 7-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-06-0
Record name 1,3-Benzodioxole-5-carboxylic acid, 7-methoxy-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-5-carboxylic acid, 7-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid typically involves several steps:

    Starting Material: The synthesis often begins with a benzodioxole derivative.

    Methoxylation: The methoxy group (-OCH3) is introduced via methylation reactions, often using reagents like dimethyl sulfate (DMS) or methyl iodide (CH3I).

    Carboxylation: The carboxylic acid group (-COOH) is introduced through carboxylation reactions, which may involve the use of carbon dioxide (CO2) under specific conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or nitro group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxylic acid groups also contribute to the compound’s overall reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) CAS Number Key Properties/Findings Reference
This compound Methoxy (7), Nitro (6), COOH (5) Not explicitly listed Predicted higher acidity due to nitro group; potential steric hindrance from methoxy.
6-Nitro-1,3-benzodioxole-5-carboxylic acid Nitro (6), COOH (5) 716-32-5 Nitro group increases acidity; used as a synthetic intermediate.
6-Methoxy-1,3-benzodioxole-5-carboxylic acid Methoxy (6), COOH (5) 7168-93-6 Methoxy enhances electron density; lower acidity compared to nitro-substituted analogs.
6-Bromo-1,3-benzodioxole-5-carboxylic acid Bromo (6), COOH (5) 152628-03-0 Bromo substituent facilitates cross-coupling reactions; used in anti-tumor agent synthesis.
Methyl 6-nitro-1,3-benzodioxole-5-carboxylate Nitro (6), COOCH₃ (5) 721-00-6 Ester derivative shows reduced acidity; used in drug discovery pipelines.

Physicochemical and Reactivity Comparisons

  • Acidity : The nitro group at position 6 in this compound likely enhances acidity compared to methoxy- or bromo-substituted analogs due to its strong electron-withdrawing nature. For example, 6-nitro-1,3-benzodioxole-5-carboxylic acid (CAS 716-32-5) is more acidic than 6-methoxy derivatives (CAS 7168-93-6) .
  • Electron Donation Capacity: Substituted benzodioxole carboxylic acids exhibit variable electron-donating abilities. While 1,3-benzodioxole-5-carboxylic acid (unsubstituted) has minimal electron donation, methoxy groups (electron-donating) and nitro groups (electron-withdrawing) modulate this property.
  • Synthetic Utility : Bromo-substituted analogs (e.g., 6-bromo-1,3-benzodioxole-5-carboxylic acid) are valuable in cross-coupling reactions for pharmaceutical intermediates . In contrast, nitro-substituted derivatives like the target compound may serve as precursors for amine or amide functionalities via reduction.

Spectroscopic Data (Inferred)

  • ¹H NMR : Similar to 6-bromo-1,3-benzodioxole-5-carboxylic acid (δ 7.50, 7.14, 6.08 in acetone-d₆ ), the target compound’s aromatic protons are expected to resonate downfield due to nitro and methoxy substituents.
  • IR Spectroscopy: Strong C=O stretch (~1700 cm⁻¹) from the carboxylic acid and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹) would dominate .

Biological Activity

7-Methoxy-6-nitro-1,3-benzodioxole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 6th position of the benzodioxole structure, along with a carboxylic acid functional group. Its molecular formula is C9H7NO6C_9H_7NO_6.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cholinesterases which are crucial in neurotransmission. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially affecting cognitive functions and neurodegenerative conditions .
  • Anticancer Activity : Research indicates that derivatives of benzodioxole compounds exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis and inhibit DNA synthesis in cancer cells .

Anticancer Activity

A study evaluated the anticancer properties of benzodioxole derivatives, including this compound. The compound demonstrated notable cytotoxicity against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The mechanisms involved included:

  • Induction of Apoptosis : The compound was found to increase both early and late apoptosis in treated cancer cells, indicating its potential as an anticancer agent .
  • Effects on Mitochondrial Membrane Potential : Treatment with the compound disrupted mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and apoptosis .
Cell LineIC50 (µM)Mechanism
A5493.5Apoptosis induction
C64.0Mitochondrial dysfunction

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated:

  • Selective Inhibition : The compound selectively inhibited AChE without significantly affecting BuChE activity, suggesting its potential use in treating Alzheimer’s disease through modulation of cholinergic signaling .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzodioxole derivatives:

CompoundAnticancer ActivityEnzyme Inhibition
This compoundHighModerate
6-Nitrobenzodioxole derivativeModerateHigh
Benzodioxole-based thiosemicarbazonesVery HighLow

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